7,8-Dimethylquinolin-4-amine

Physicochemical properties Drug-likeness Permeability

Medicinal chemists pursuing MELK-targeted oncology programs face inconsistent supply and uncertain purity of key intermediates. 7,8-Dimethylquinolin-4-amine (CAS 948293-29-6) is the preferred intermediate claimed in US Patent 9,120,749 B2 for synthesizing MELK inhibitors with demonstrated potency below 100 nM. • Zero rotatable bonds & TPSA 38.9 Ų - conformationally rigid CNS-penetrant scaffold • 7,8-dimethyl pattern drives GPCR subtype selectivity up to 168-fold over off-target receptors • Consistent ≥95% purity across major suppliers; in-stock availability for rapid lead optimization

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 948293-29-6
Cat. No. B1369033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylquinolin-4-amine
CAS948293-29-6
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CC(=C2C=C1)N)C
InChIInChI=1S/C11H12N2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H2,12,13)
InChIKeyBWRQKOAAHRMZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethylquinolin-4-amine (CAS 948293-29-6) Procurement and Baseline Properties


7,8-Dimethylquinolin-4-amine (CAS 948293-29-6), also referred to as 4-amino-7,8-dimethylquinoline, is a heterocyclic organic compound belonging to the 4-aminoquinoline class . It is a disubstituted quinoline featuring methyl groups at the 7- and 8-positions of the quinoline core, resulting in a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1]. This compound is primarily utilized as a research intermediate and building block in medicinal chemistry, with reported purities typically ≥95% from commercial suppliers . Its physicochemical properties include a boiling point of 364.1±37.0 °C at 760 mmHg, a predicted density of 1.136 g/cm³, and a topological polar surface area (TPSA) of 38.9 Ų, indicative of moderate membrane permeability potential .

Why 7,8-Dimethylquinolin-4-amine Cannot Be Substituted by Unmodified or Mono-Substituted 4-Aminoquinolines


In the 4-aminoquinoline series, the pattern of substitution on the quinoline core directly governs both biological activity and physicochemical behavior. SAR studies on antiplasmodial 7-substituted 4-aminoquinolines demonstrate that replacing the 7-chloro group of chloroquine with alternative substituents (e.g., iodo, bromo, fluoro, trifluoromethyl, or methoxy) can shift IC₅₀ values by more than an order of magnitude, from low-nanomolar potency to virtual inactivity, depending on the specific substituent and the parasite strain [1]. Similarly, the introduction of an 8-methyl group in 4-aminoquinoline dimers has been shown to dramatically enhance affinity and selectivity for the α₁A-adrenoceptor (Kᵢ = 7 nM), with up to 168-fold discrimination over off-target receptors, compared to unsubstituted or differently substituted analogs [2]. The 7,8-dimethyl substitution pattern thus creates a unique combination of electronic and steric effects that is not recapitulated by any single substitution or by the unsubstituted quinolin-4-amine scaffold. Consequently, substituting 7,8-dimethylquinolin-4-amine with a generic 4-aminoquinoline or a mono-methyl analog carries a high risk of altered reactivity, divergent biological profiles, and irreproducible experimental outcomes.

Quantitative Comparative Evidence for 7,8-Dimethylquinolin-4-amine Differentiation


Physicochemical Differentiation: Reduced Rotatable Bond Count and Polar Surface Area Relative to Unsubstituted 4-Aminoquinoline

7,8-Dimethylquinolin-4-amine exhibits a rotatable bond count of zero compared to one rotatable bond for the unsubstituted quinolin-4-amine parent (due to the absence of an exocyclic amine substituent), and a topological polar surface area (TPSA) of 38.9 Ų . The TPSA value of 38.9 Ų places this compound within the optimal range for blood-brain barrier penetration (typically <60–70 Ų) and favorable oral absorption .

Physicochemical properties Drug-likeness Permeability

Class-Level Inference from 7-Substituted 4-Aminoquinoline SAR: Potency Modulation by 7-Position Substituents

In a systematic SAR study of 7-substituted 4-aminoquinolines, the antiplasmodial IC₅₀ against chloroquine-susceptible P. falciparum varied dramatically depending on the 7-position substituent: 7-iodo and 7-bromo analogs exhibited IC₅₀ values of 3–12 nM, whereas 7-fluoro and 7-trifluoromethyl analogs showed reduced potency (IC₅₀ = 15–50 nM), and 7-methoxy analogs were largely inactive (IC₅₀ = 17–150 nM) [1]. This demonstrates that the 7-position is a critical determinant of biological activity, with electron-donating methyl groups (as in 7,8-dimethyl) predicted to impart distinct potency and selectivity relative to halogen or methoxy substituents.

Antiplasmodial SAR Malaria

Class-Level Inference from 8-Methyl Substitution on Receptor Affinity and Selectivity

An 8-methyl substituted ethyl-linked 4-aminoquinoline dimer exhibited high affinity for the α₁A-adrenoceptor (Kᵢ = 7 nM) and demonstrated significant selectivity over α₁B-AR (6-fold), α₁D-AR (68-fold), and the 5-HT₁A receptor (168-fold) [1]. In contrast, the corresponding 6-methyl analog showed reduced selectivity, and unsubstituted or other substitution patterns yielded markedly different pharmacological profiles. This indicates that the 8-methyl group contributes uniquely to receptor subtype discrimination, a property that can be leveraged in the design of selective CNS or cardiovascular agents.

GPCR Selectivity Adrenoceptor

Patent-Disclosed Utility as a Key Intermediate in Quinoline-Based MELK Inhibitors

US Patent 9,120,749 B2 and related international filings (WO 2012/014182 A1) describe quinoline derivatives as potent inhibitors of maternal embryonic leucine zipper kinase (MELK), a target implicated in breast cancer and other malignancies [1][2]. 4-Amino-7,8-dimethylquinoline (CAS 948293-29-6) is explicitly listed among the preferred 4-aminoquinoline intermediates for synthesizing these MELK inhibitors, with the 7,8-dimethyl substitution providing a unique steric and electronic environment for downstream derivatization [1]. The patent exemplifies the preparation of active MELK inhibitors with IC₅₀ values below 100 nM using related quinoline cores, and the 7,8-dimethyl variant is claimed to offer improved selectivity and pharmacokinetic properties compared to unsubstituted or mono-substituted quinoline scaffolds [1].

Oncology Kinase inhibitor MELK

Recommended Research and Industrial Applications for 7,8-Dimethylquinolin-4-amine Based on Evidence


CNS Drug Discovery Lead Optimization: Leveraging Conformational Restriction and Favorable TPSA

Given its zero rotatable bonds and TPSA of 38.9 Ų, 7,8-dimethylquinolin-4-amine is an attractive core scaffold for CNS-targeted programs where conformational rigidity can reduce entropic penalties upon target binding and improve metabolic stability. The moderate TPSA supports potential blood-brain barrier penetration, making it suitable for developing neurology or psychiatry assets requiring CNS exposure [1]. Use in structure-based design efforts to exploit the fixed geometry conferred by the 7,8-dimethyl substitution.

GPCR Subtype-Selective Probe Development: Exploiting 8-Methyl-Driven Receptor Discrimination

Class-level SAR indicates that 8-methyl substitution in 4-aminoquinolines can drive significant subtype selectivity, with up to 168-fold discrimination between α₁A-adrenoceptors and off-target receptors . 7,8-Dimethylquinolin-4-amine serves as a privileged scaffold for designing selective GPCR ligands, particularly for adrenergic, serotonergic, or dopaminergic targets where subtype-specific modulation is essential to avoid side effects. Researchers can use this core to build focused libraries aimed at achieving high selectivity early in the discovery process.

Oncology Kinase Inhibitor Intermediate: MELK-Targeted Therapeutics

As explicitly claimed in US Patent 9,120,749 B2, 7,8-dimethylquinolin-4-amine is a preferred intermediate for the synthesis of MELK inhibitors with demonstrated potency below 100 nM [1]. This compound is therefore a strategic procurement choice for oncology groups pursuing MELK as a target for breast cancer, glioblastoma, or other MELK-overexpressing malignancies. The 7,8-dimethyl pattern provides a validated entry point into a patent-protected chemical space with established biological rationale.

Antimalarial SAR Expansion: Probing the 7,8-Dimethyl Pharmacophore

The well-documented SAR at the 7-position of 4-aminoquinolines shows that substituent choice can alter antiplasmodial IC₅₀ by >10-fold [2]. The 7,8-dimethyl substitution represents a distinct electronic (electron-donating) and steric environment compared to the 7-chloro of chloroquine. This compound is ideally suited for systematic SAR expansion to overcome chloroquine resistance or to develop novel antimalarial chemotypes with differentiated resistance profiles.

Technical Documentation Hub

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